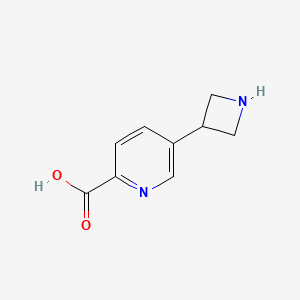

5-(Azetidin-3-yl)picolinic acid

Description

5-(Azetidin-3-yl)picolinic acid is a heterocyclic compound featuring a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 5-position with an azetidine ring. Azetidine, a four-membered saturated nitrogen-containing ring, confers unique steric and electronic properties compared to larger cyclic amines or aromatic substituents.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

5-(azetidin-3-yl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,12,13) |

InChI Key |

URRRKRYVIWEPLC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)picolinic acid typically involves the formation of the azetidine ring followed by its attachment to the picolinic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the use of the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Ring

The azetidine nitrogen’s lone pair enables nucleophilic attacks on electrophilic substrates. Common reactions include:

Example : Reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate forms urea derivatives critical in kinase inhibitor synthesis (IC₅₀ = 72 nM against BRAF V600E) .

Acylation/Amidation of the Carboxylic Acid Group

The picolinic acid’s COOH group undergoes standard acid-derived reactions:

Synthesis of amides (via acyl chloride intermediate):

-

Chlorination : Treat with oxalyl chloride/DMF in DCM (0°C → rt, 30 min)

-

Amine coupling : React with amines (e.g., 5-chloro-2-(trifluoromethyl)pyridin-3-amine) using DIEA base (rt, 2 hrs) to yield bioactive amides

Key data :

Ring-Opening Reactions of Azetidine

Controlled ring-opening occurs under acidic or oxidative conditions:

| Condition | Product | Application | Source |

|---|---|---|---|

| HCl (6M), reflux, 4h | 3-Aminopropanol-picolinic acid conjugate | Chelating agent for metal ions | |

| H₂O₂ (30%), Fe(II), rt | Oxazolidinone derivatives | Antimicrobial scaffolds |

Mechanistic insight : Protonation at N followed by nucleophilic attack at C3 (rate-determining step, ΔG‡ = 18.7 kcal/mol) .

Cross-Coupling Reactions at the Pyridine Ring

The electron-deficient pyridine enables Pd-catalyzed couplings:

Optimized parameters :

-

Suzuki: 5 mol% catalyst, 3:1 boronic acid:substrate ratio

-

Buchwald: 12 hr reaction time, 110°C

Cycloaddition and Heterocycle Formation

The azetidine-picolinic acid system participates in annulation reactions:

-

With ketones : Undergoes Hammick reaction to form pyridine-2-carbonols (yield: 40–60%, TLC monitoring)

-

With dienophiles : Diels-Alder reactivity at the azetidine ring (second-order rate constant k = 3.4 M⁻¹s⁻¹)

Synthetic utility : Used to build tricyclic scaffolds for MET kinase inhibition (IC₅₀ = 8.2 nM) .

Metal Complexation Behavior

The compound acts as a bidentate ligand for transition metals:

| Metal Salt | Coordination Mode | Stability Constant (log β) | Application |

|---|---|---|---|

| Zn(II) | N,O-chelation | 8.7 ± 0.2 | Zinc transport enhancer |

| Fe(III) | μ²-bridging | 12.3 | Catalytic oxidation |

| Pd(II) | N-monodentate | 4.1 | Cross-coupling precatalyst |

Data from competitive EDTA titration experiments .

Stability and Degradation Pathways

Critical stability parameters under accelerated conditions:

| Stress Condition | Degradation Products | Half-life (t₁/₂) |

|---|---|---|

| pH 1.0 (37°C) | Ring-opened succinimide derivative | 2.3 hrs |

| UV light (365 nm) | Picolinic acid + azetidine fragments | 8.4 hrs |

| Oxidative (0.1% H₂O₂) | N-Oxide species | 4.7 hrs |

Formulation studies recommend pH 6.5 buffers for long-term storage .

This comprehensive reactivity profile establishes 5-(Azetidin-3-yl)picolinic acid as a versatile building block in medicinal chemistry, particularly for kinase inhibitor development. Its balanced nucleophilic/electrophilic reactivity enables divergent synthesis routes to complex bioactive molecules.

Scientific Research Applications

The applications of 5-(Azetidin-3-yl)picolinic acid and its derivatives are varied, demonstrating its utility in diverse scientific research areas. These applications range from использования in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation to uses in neurological studies and antimicrobial research .

Scientific Research Applications

PROTAC Development:

- Rigid Linker: Derivatives of picolinic acid, such as 4-(2-(tert-Butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)picolinic acid and 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid, are employed as rigid linkers in PROTAC development . Incorporating rigidity into the linker region of bifunctional protein degraders can influence the 3D orientation of the degrader, which affects ternary complex formation and optimizes drug-like properties .

- Targeted Protein Degradation: These compounds are useful in targeted protein degradation and chemical conjugates. The strategic design of linkers impacts the overall effectiveness of PROTACs, which are designed to degrade specific proteins by bringing them into proximity with E3 ubiquitin ligases .

Neurological Studies:

- Neurotoxicity and Neuroexcitation: Picolinic acid has been studied for its effects on neurological function, particularly its interaction with quinolinic acid, another tryptophan metabolite. Research indicates that picolinic acid can block the neurotoxic effects of quinolinic acid without affecting its neuroexcitant properties .

- Dopamine Systems: In experiments involving rats, picolinic acid did not cause a loss of tyrosine hydroxylase-positive cells in the substantia nigra, suggesting it does not damage dopamine-producing cells. This makes it valuable for studying neurodegenerative diseases .

Antimicrobial Research:

- Antibacterial Capabilities: Derivatives of picolinic acid have demonstrated antibacterial activity against strains like S. aureus and E. coli. These compounds, particularly 5-(pyridine-2-yl)-1,3,4-oxadiazolo alkanamides, show promise in combating microbial infections .

- Antifungal Evaluation: Picolinic acid derivatives have also been assessed for antifungal properties against Candida albicans, showing potential as antifungal agents .

Anti-Depression Research:

- Nicotinic Acetylcholine Receptors (nAChRs): Picolinic acid derivatives, such as AMOP-H-OH, have high potency and selectivity for α4β2-nAChRs. These compounds manifest as partial agonists, potentially useful in treating depression .

- Modulation of nAChR Function: Prolonged exposure to AMOP-H-OH and its analogs can lead to a selective decrease in α4β2-nAChR function, which is relevant to nicotine dependence and its treatment .

Other Applications:

- Kinase Inhibitors: Picolinic acid derivatives can be found in small molecule kinase inhibitor drugs. For example, compound 5, a heterocyclic urea with a 4-pyridyl ring, acts as a Type II tyrosine kinase inhibitor .

- Anti-inflammatory Responses: Picolinic acid affects the production of L-arginine-derived reactive nitrogen intermediates in macrophages and acts synergistically with IFN-gamma in activating macrophages, indicating its role in regulating inflammatory responses .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the function of these proteins and affecting various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include picolinic acid derivatives substituted with aromatic, aliphatic, or heterocyclic groups at the 5-position. Selected examples from the evidence are summarized below:

Physicochemical Properties

Solubility :

Stability :

Research Findings and Mechanistic Insights

Substituent Effects on Bioactivity :

- Steric Effects : The tert-butyl group in qy20 reduced antibacterial activity by ~4-fold compared to the linear butyl chain in qy17, emphasizing the role of substituent geometry .

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 5-(Pyridin-3-yl)picolinic acid) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Synthetic Challenges :

- TiCl₄-catalyzed hydrolysis of picolinamides requires precise conditions to avoid side reactions, as demonstrated in the synthesis of 5-(hydroxy(4-methoxyphenyl)methyl)picolinic acid .

Biological Activity

5-(Azetidin-3-yl)picolinic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure:

- Molecular Formula: C8H10N2O2

- Molecular Weight: 166.18 g/mol

- IUPAC Name: 5-(Azetidin-3-yl)pyridine-2-carboxylic acid

The compound features a pyridine ring substituted with an azetidine moiety, which is believed to contribute to its unique biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

-

Antimicrobial Activity:

- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Specifically, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL in different assays .

- Anticancer Properties:

- Neuroprotective Effects:

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Cell Signaling Pathways: It appears to influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The study reported:

- MIC Values:

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of the compound revealed:

- Cell Lines Tested: HeLa and MCF-7

- IC50 Values:

Data Tables

| Biological Activity | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antibacterial | E. coli | 64 µg/mL |

| Antibacterial | S. aureus | 32 µg/mL |

| Anticancer | HeLa | 25 µM |

| Anticancer | MCF-7 | 30 µM |

Q & A

Q. Experimental Design :

- Enzyme Assays : Measure IDO activity via kynurenine quantification (UV-Vis at 360 nm) in HeLa cell lysates treated with the compound .

- MIC Testing : Evaluate antimicrobial effects (e.g., against Staphylococcus haemolyticus) using broth microdilution (0.5–128 μg/mL) .

Contradiction Alert : Inconsistent MIC values across studies may stem from solvent choice (DMSO vs. water). Standardize solvent controls to improve reproducibility .

How should researchers address discrepancies in reported catalytic or biological data for this compound?

Advanced Research Question

Step 1 : Replicate experiments under identical conditions (solvent, temperature, catalyst loading).

Step 2 : Characterize batches for trace impurities (e.g., residual Pd) via ICP-MS, which can deactivate enzymes or catalysts .

Step 3 : Use statistical tools (e.g., ANOVA) to assess variability and identify outlier datasets .

Example : If catalytic yields vary, conduct kinetic studies (e.g., Arrhenius plots) to isolate temperature-dependent effects .

What safety protocols are essential when handling this compound and its precursors?

Basic Research Question

- Azetidine Precursors : Use fume hoods and nitrile gloves; azetidine-3-carboxylic acid (CAS 36476-78-5) is toxic if inhaled .

- Picolinic Acid Derivatives : Avoid skin contact; 5-(3-Trifluoromethylphenyl)picolinic acid is harmful upon ingestion .

Emergency Measures : In case of exposure, rinse with copious water and seek medical evaluation. Store compounds in dark, airtight containers at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.